Staphylococcus-Specific Spectrum of Activity: AFN-1252 vs. Broad-Spectrum Agents
AFN-1252 demonstrates a uniquely narrow, staphylococcus-specific antibacterial spectrum. In a study of 502 S. aureus and 51 S. epidermidis clinical isolates, including methicillin-resistant strains, all were inhibited by AFN-1252 at concentrations ≤0.12 μg/ml [1]. In stark contrast, AFN-1252 was inactive (MIC90 > 4 μg/ml) against a panel of non-staphylococcal pathogens including S. pneumoniae, beta-hemolytic streptococci, Enterococcus spp., Enterobacteriaceae, and other gram-negative bacilli [1]. This profile is fundamentally different from broad-spectrum anti-MRSA agents like linezolid and vancomycin, which are active against a wide range of gram-positive bacteria.
| Evidence Dimension | Spectrum of Activity (MIC90) |
|---|---|
| Target Compound Data | ≤0.12 μg/ml (against all S. aureus and S. epidermidis isolates) |
| Comparator Or Baseline | >4 μg/ml (against Streptococcus pneumoniae, beta-hemolytic streptococci, Enterococcus spp., etc.) |
| Quantified Difference | >33-fold higher MIC for non-staphylococcal species |
| Conditions | Broth microdilution susceptibility testing of 502 S. aureus and 51 S. epidermidis clinical isolates, including MRSA, per CLSI guidelines. |
Why This Matters
This extreme selectivity defines AFN-1252's value as a research tool for staphylococcal-specific studies and as a potential therapeutic candidate for minimizing disruption to the host microbiome.
- [1] Karlowsky JA, Kaplan N, Hafkin B, et al. AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity. Antimicrob Agents Chemother. 2009;53(8):3544-3548. View Source
